![molecular formula C16H27NO3 B5209668 2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)
2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as 'Isoproterenol' and is widely used in scientific research due to its various biochemical and physiological effects. Isoproterenol is a synthetic compound that mimics the action of the natural hormone epinephrine and is used to stimulate the beta-adrenergic receptors in the body.
作用机制
Isoproterenol acts on the beta-adrenergic receptors in the body, which are found in various tissues, including the heart, lungs, and blood vessels. It stimulates the production of cyclic AMP, which activates protein kinase A and leads to the phosphorylation of various proteins. This results in the relaxation of smooth muscles, increased heart rate, and increased contractility of the heart.
Biochemical and Physiological Effects:
Isoproterenol has various biochemical and physiological effects, including the stimulation of the beta-adrenergic receptors in the heart, lungs, and blood vessels. It increases heart rate, cardiac output, and contractility, leading to improved oxygen delivery to the body's tissues. It also causes bronchodilation, which is helpful in the treatment of asthma and other respiratory diseases.
实验室实验的优点和局限性
Isoproterenol is widely used in laboratory experiments due to its ability to mimic the action of epinephrine and stimulate the beta-adrenergic receptors. It is useful in the study of cardiovascular physiology and pharmacology, and its effects can be easily measured using various techniques, including electrocardiography and blood pressure monitoring. However, Isoproterenol has some limitations, including its short half-life and the potential for desensitization of the beta-adrenergic receptors with prolonged use.
未来方向
There are several areas of future research for Isoproterenol, including the development of new beta-adrenergic agonists with improved efficacy and safety profiles. The use of Isoproterenol in the treatment of various cardiovascular and respiratory diseases, such as heart failure and asthma, is also an area of active research. Additionally, the role of Isoproterenol in the regulation of other physiological processes, such as glucose metabolism and immune function, is an area of growing interest.
Conclusion:
In conclusion, Isoproterenol is a synthetic compound that has been widely used in scientific research for various purposes, including the study of cardiovascular physiology, pharmacology, and metabolism. Its ability to mimic the action of epinephrine and stimulate the beta-adrenergic receptors makes it a valuable tool in the laboratory. Isoproterenol has various biochemical and physiological effects, and its use in the treatment of various cardiovascular and respiratory diseases is an area of active research.
合成方法
The synthesis of Isoproterenol involves several steps, including the condensation of 4-isopropylphenol with glycidol, followed by the reaction with methylamine, and then the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification and isolation.
科学研究应用
Isoproterenol has been extensively used in scientific research for various purposes, including the study of cardiovascular physiology, pharmacology, and metabolism. It is used to investigate the mechanisms of action of beta-adrenergic agonists, the effects of sympathetic stimulation on the heart, and the regulation of cardiac output.
属性
IUPAC Name |
2-[methyl-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-14(2)15-4-6-16(7-5-15)20-13-12-19-11-9-17(3)8-10-18/h4-7,14,18H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWMZUKZEJIXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOCCN(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amino]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


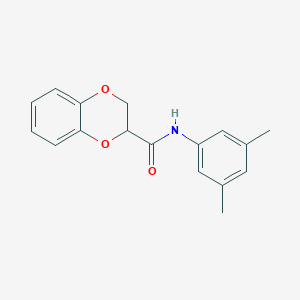
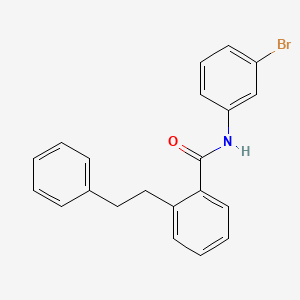
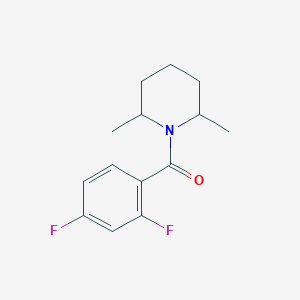
![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
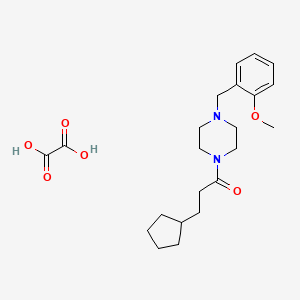
![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)

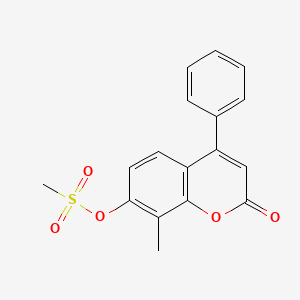

![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)
![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)